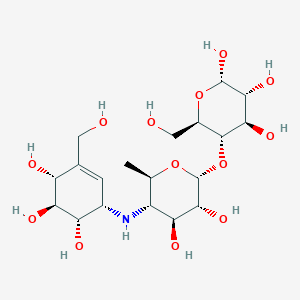

Acarbose derived trisaccharide

CAS No.:

Cat. No.: VC14491086

Molecular Formula: C19H33NO13

Molecular Weight: 483.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H33NO13 |

|---|---|

| Molecular Weight | 483.5 g/mol |

| IUPAC Name | (2S,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol |

| Standard InChI | InChI=1S/C19H33NO13/c1-5-9(20-7-2-6(3-21)10(23)13(26)11(7)24)12(25)16(29)19(31-5)33-17-8(4-22)32-18(30)15(28)14(17)27/h2,5,7-30H,3-4H2,1H3/t5-,7+,8-,9-,10-,11+,12+,13+,14-,15-,16-,17-,18+,19-/m1/s1 |

| Standard InChI Key | SNMISNLUIRCRQE-SFSRYZOZSA-N |

| Isomeric SMILES | C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)N[C@H]3C=C([C@H]([C@@H]([C@H]3O)O)O)CO |

| Canonical SMILES | CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)NC3C=C(C(C(C3O)O)O)CO |

Introduction

Chemical Identity and Structural Features of Acarbose Derived Trisaccharide

Molecular Composition and Nomenclature

Acarbose derived trisaccharide (PubChem CID: 449164) is a branched oligosaccharide comprising three sugar units:

Its systematic IUPAC name, 4-O-(4,6-dideoxy-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}-β-D-lyxo-hexopyranosyl)-α-D-erythro-hexopyranose, reflects its intricate glycosidic linkages . The trisaccharide’s structure is characterized by a unique C-N bond between valienol and the aminodeoxyglucose moiety, distinguishing it from typical glycosidic bonds .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₃₃NO₁₃ |

| Molecular Weight | 483.5 g/mol |

| Synonyms | Acarbose trisaccharide, DB02889 |

| Biosynthetic Origin | Actinoplanes sp. SE50/110 |

Biosynthetic Pathway and Enzymatic Assembly

Precursor Synthesis

The trisaccharide is assembled from two primary precursors:

-

GDP-valienol: Derived from valienol 7-phosphate via phosphorylation and cyclization by enzymes AcbM, AcbN, and AcbO .

-

dTDP-4-amino-4,6-dideoxy-D-glucose: Synthesized through a nucleotide sugar pathway involving deamination and deoxygenation .

Glycosyltransferases and Pseudoglycosyltransferases

-

AcbI: A glycosyltransferase that couples dTDP-4-amino-4,6-dideoxy-D-glucose to maltose, forming the O-4-amino-(4,6-dideoxy-α-D-glucopyranosyl)-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose backbone .

-

AcbS: A pseudoglycosyltransferase homolog of AcbI that catalyzes the non-glycosidic C-N bond between GDP-valienol and the trisaccharide core .

Table 2: Enzymes in Acarbose Trisaccharide Biosynthesis

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| AcbI | Glycosyl transfer | dTDP-aminodeoxyglucose + maltose | Disaccharide intermediate |

| AcbS | C-N bond formation | GDP-valienol + disaccharide | Acarbose trisaccharide |

| AcbM/N/O | Valienol modification | Valienol 7-phosphate | GDP-valienol |

Analytical Methods for Quantification and Quality Control

UV Spectrophotometric Detection

A first-order derivative UV method enables precise quantification of acarbose derived trisaccharide in pharmaceutical formulations. Key parameters include:

This method complies with International Council for Harmonisation (ICH) guidelines, ensuring robustness for regulatory compliance .

Table 3: Validation Parameters for UV Method

| Parameter | Result |

|---|---|

| Linearity (R²) | 0.999 |

| Precision (% RSD) | <2.0% |

| Accuracy (% Recovery) | 98.5–101.2% |

Pharmacological Mechanisms and Therapeutic Efficacy

α-Glucosidase Inhibition

The trisaccharide’s 4-amino-4,6-dideoxyglucose moiety competitively inhibits intestinal α-glucosidases, delaying carbohydrate digestion and reducing postprandial glucose spikes .

Lipid-Modulating Effects

Clinical studies demonstrate that acarbose therapy, mediated by its trisaccharide component, lowers:

-

Postprandial triglycerides (TG): By 27–34% in normotriglyceridemic patients .

-

Chylomicrons (CM): Postprandial CM levels reduced by 40–48% .

-

Fasting free fatty acids (FFA): 22% reduction in hypertriglyceridemic individuals .

These effects correlate with improved insulin sensitivity and reduced cardiovascular risk .

Future Directions and Research Opportunities

Synthetic Biology for Enhanced Production

Engineered bacterial strains expressing AcbI and AcbS could optimize trisaccharide yield for cost-effective drug manufacturing .

Expanded Therapeutic Indications

Ongoing studies explore its potential in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume